molecular formula C12H9ClN2 B3210597 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole CAS No. 1073144-12-3

4-Chloro-6-methyl-9H-pyrido[2,3-b]indole

Cat. No.: B3210597
CAS No.: 1073144-12-3
M. Wt: 216.66 g/mol
InChI Key: OTQJIPZNWOAYFT-UHFFFAOYSA-N
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Description

Contextualization of the 9H-Pyrido[2,3-b]indole Core in Contemporary Organic Synthesis and Chemical Biology Research

The 9H-pyrido[2,3-b]indole framework, commonly known as α-carboline, represents a privileged heterocyclic scaffold in the fields of organic synthesis and chemical biology. researchgate.netacs.org This core structure, consisting of a pyridine (B92270) ring fused to an indole (B1671886) backbone, is a key feature in numerous natural products and synthetically derived molecules that exhibit significant biological activity. researchgate.netnih.gov In contemporary research, the pyrido[2,3-b]indole nucleus serves as a versatile building block for the development of novel compounds. researchgate.net Organic chemists utilize this scaffold for constructing complex molecular architectures, while chemical biologists employ its derivatives to probe biological processes. Its structural rigidity and the specific spatial orientation of its substituents make it an ideal template for designing molecules that can interact with high specificity with biological targets such as enzymes and receptors. nih.gov The significance of this scaffold is underscored by its presence in compounds with anticancer and neuroprotective properties. acs.org

Historical Development and Emerging Significance of Pyrido[2,3-b]indole Derivatives in Scientific Inquiry

The study of heterocyclic compounds dates to the 19th century, with major advancements in synthesis and characterization occurring throughout the 20th century. numberanalytics.com Initially, α-carbolines (pyrido[2,3-b]indoles) were investigated less extensively than their isomeric counterparts, the β-carbolines (pyrido[3,4-b]indoles). acs.orgnist.gov However, the discovery of naturally occurring α-carbolines with potent biological activities, such as the anticancer agents grossularine-1 and grossularine-2, spurred a significant increase in scientific interest. acs.org

In recent decades, the emerging significance of pyrido[2,3-b]indole derivatives has expanded beyond medicinal chemistry. These compounds have found applications in materials science, for instance, as fluorophores and fluorescence probes. researchgate.netresearchgate.net The unique photophysical properties of certain "push-pull" substituted pyrido[2,3-b]indoles, which can exhibit large Stokes shifts and solvatochromic effects, make them valuable tools for developing sensors and for cellular imaging applications. researchgate.net This dual relevance in both biological and materials research highlights the growing importance of this heterocyclic system in modern scientific inquiry.

Rationale for Investigating 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole within Heterocyclic Chemistry Research

The specific investigation of this compound is rooted in the principles of structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry and drug discovery. The parent 9H-pyrido[2,3-b]indole scaffold is a validated starting point for generating bioactive compounds, and the introduction of substituents is a deliberate strategy to modulate molecular properties. nih.govrsc.org

The rationale for the specific substitutions in this compound can be broken down as follows:

The 4-Chloro Substitution: The chlorine atom, a halogen, significantly alters the electronic properties of the pyridine ring. It can act as a useful synthetic "handle" for further molecular diversification through reactions like palladium-catalyzed cross-coupling, allowing for the attachment of other functional groups. mdpi.com This approach is a common strategy for creating libraries of related compounds for biological screening. Moreover, the electronegativity and size of the chlorine atom can influence binding affinity to biological targets.

The 6-Methyl Substitution: The methyl group on the indole ring portion of the molecule can impact its physical properties, such as lipophilicity and solubility. These factors are critical for a compound's behavior in biological systems. The methyl group can also introduce steric effects that may enhance the selectivity of the molecule for its intended target.

Table 1: Compound Identifiers for this compound

IdentifierValue
CAS Number1073144-12-3 bldpharm.com
Molecular FormulaC12H9ClN2
Molecular Weight216.67 g/mol

Overview of Research Approaches Applied to Complex Heterocyclic Systems

The investigation of complex heterocyclic systems like this compound involves a multidisciplinary toolkit of advanced research methods. These approaches span synthesis, characterization, and theoretical analysis.

Synthetic Methodologies: The construction of the pyrido[2,3-b]indole core and its derivatives is achieved through various modern organic synthesis techniques. These include multi-component reactions that allow for the rapid assembly of complex molecules from simple precursors, and palladium-catalyzed coupling and cyclization reactions. mdpi.comrsc.orgrsc.org Other advanced methods such as microwave-assisted synthesis, which can accelerate reaction times, and intramolecular 6π-electrocyclization reactions are also employed. acs.orgresearchgate.net

Spectroscopic and Structural Characterization: Once synthesized, the precise structure of the compound must be unequivocally confirmed. A suite of spectroscopic techniques is used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D experiments like HMBC) provides detailed information about the molecular framework and the connectivity of atoms. rsc.orgvibgyorpublishers.org Fourier Transform Infrared (FTIR) spectroscopy helps identify the functional groups present in the molecule. rsc.orgafricanjournalofbiomedicalresearch.com Mass spectrometry determines the molecular weight and fragmentation pattern. nih.gov For an unambiguous determination of the three-dimensional structure, X-ray crystallography is the gold standard, providing precise bond lengths and angles. researchgate.netresearchgate.net

Computational and Theoretical Analysis: Alongside experimental work, computational chemistry plays a vital role in understanding the properties of heterocyclic compounds. numberanalytics.com Methods like Density Functional Theory (DFT) are used to calculate and predict a molecule's electronic structure, spectroscopic properties, and reactivity. rsc.org These theoretical studies can provide insights into frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding chemical reactions and photophysical behavior, and can also predict properties like dipole moments and nonlinear optical responses. rsc.org

Table 2: Summary of Research Approaches for Heterocyclic Systems

Approach CategorySpecific TechniquesPurpose
SynthesisMulti-component ReactionsEfficiently build molecular complexity. rsc.org
Palladium-Catalyzed ReactionsForm key carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org
Microwave-Assisted SynthesisReduce reaction times and improve yields. researchgate.net
CharacterizationNMR, FTIR, Mass SpectrometryElucidate molecular structure and confirm identity. rsc.orgvibgyorpublishers.org
UV-Vis SpectroscopyAnalyze electronic transitions. africanjournalofbiomedicalresearch.com
X-ray CrystallographyDetermine precise 3D structure. researchgate.net
ComputationalDensity Functional Theory (DFT)Predict electronic properties, reactivity, and spectra. rsc.orgnumberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methyl-9H-pyrido[2,3-b]indole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c1-7-2-3-10-8(6-7)11-9(13)4-5-14-12(11)15-10/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQJIPZNWOAYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=NC=CC(=C23)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 6 Methyl 9h Pyrido 2,3 B Indole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 9H-Pyrido[2,3-b]indole Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. princeton.edu For the 9H-pyrido[2,3-b]indole (α-carboline) framework, several strategic disconnections can be envisioned. The primary goal is to simplify the tricyclic system into more manageable bicyclic or monocyclic precursors.

Key retrosynthetic strategies often involve:

C-C and C-N Bond Disconnections: The most common approaches involve disconnecting the bonds that form the central pyridine (B92270) ring. This can be achieved by cleaving the C4a-C4b bond and one of the C-N bonds (N5-C5a or N9-C9a).

Annulation of a Pyridine Ring onto an Indole (B1671886): A frequent strategy involves forming the pyridine ring onto a pre-existing indole core. This leads to precursors like substituted 2-aminoindoles or 3-aminoindoles which can then be cyclized with a suitable three-carbon synthon. frontiersin.orgnih.gov

Annulation of a Benzene (B151609) Ring onto a Pyrrolopyridine: An alternative, though less common, approach is to construct the benzene ring onto a pyrrolopyridine scaffold.

Precursor-Based Disconnections: The framework can be disconnected into precursors for classical named reactions, such as those for the Graebe-Ullmann reaction (pyridyl-triazoles) or Pictet-Spengler type reactions (tryptamine derivatives). rsc.orgresearchgate.net

Classical and Established Synthetic Routes to Pyrido[2,3-b]indole Scaffolds

Historically, the synthesis of the pyrido[2,3-b]indole scaffold has relied on several established methods. While often limited by harsh conditions, low yields, or lack of substituent flexibility, these routes laid the groundwork for modern advancements. frontiersin.orgnih.gov

Modified Graebe-Ullmann Reaction: This is a classical method that typically involves the thermolysis of a 1-(pyridin-2-yl)-1H-1,2,3-benzotriazole. researchgate.net Extrusion of nitrogen gas leads to the formation of the C4a-C4b bond, yielding the α-carboline core. The substitution pattern on the final product is dictated by the substituents on the initial aniline (B41778) and pyridine precursors.

Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While primarily used for synthesizing tetrahydro-β-carbolines, modifications of this approach can be adapted to access the aromatic α-carboline system through subsequent oxidation steps. researchgate.netresearchgate.net

Photocyclization of Anilinopyridines: The irradiation of N-phenyl-2-aminopyridine derivatives can induce an intramolecular cyclization to form the pyrido[2,3-b]indole skeleton. nih.govrsc.org

Diels-Alder Reactions: Cycloaddition strategies, such as the Diels-Alder reaction, have been employed to construct the pyridine ring, providing a route to highly substituted α-carbolines. rsc.org

These classical methods, while foundational, often face challenges such as the availability of starting materials and poor regioselectivity, which has driven the development of more sophisticated protocols. nih.gov

Advanced Synthetic Protocols for the Construction of 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole

Modern synthetic chemistry has introduced a variety of powerful techniques for the efficient and regioselective construction of complex heterocycles like this compound. These methods offer significant advantages in terms of yield, substrate scope, and milder reaction conditions.

One-Pot Multicomponent Cyclization Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing the need for isolating intermediates. ut.ac.ir Several MCRs have been developed for the synthesis of polyfunctionalized pyrido[2,3-b]indoles. nih.gov For instance, a three-component tandem reaction using easily available indole-3-carboxaldehydes, ammonium (B1175870) acetate, and alkynes has been developed, promoted by I2O5 under metal-free conditions, to produce various α-carbolines in satisfactory yields. rsc.org While not explicitly detailed for this compound, these MCR strategies could be adapted by using a substituted 5-methylindole-3-carboxaldehyde as a precursor, followed by a late-stage chlorination step. The key advantage is the rapid assembly of the core structure from simple starting materials. rsc.orgut.ac.ir

Transition-Metal Catalyzed Approaches (e.g., Palladium-Catalyzed Cyclizations)

Transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of α-carbolines. frontiersin.orgnih.gov These methods often involve sequential cross-coupling reactions to form the key C-C and C-N bonds.

A prominent strategy involves a one-pot, two-step process: researchgate.netorgsyn.org

Buchwald-Hartwig Amination: A palladium catalyst is used to couple an aniline (e.g., 4-methylaniline) with a dihalopyridine (e.g., 2,3-dichloropyridine). orgsyn.org

Intramolecular C-H Arylation: The resulting N-arylanilinopyridine intermediate undergoes a second, intramolecular palladium-catalyzed coupling to form the C4a-C4b bond, yielding the tricyclic pyrido[2,3-b]indole.

This approach allows for modular construction, where the final substitution pattern is determined by the choice of the aniline and dihalopyridine starting materials. For the target compound, this would involve reacting 4-methylaniline with 2,3-dichloropyridine. researchgate.netorgsyn.org The initial amination would yield 3-chloro-N-(4-methylphenyl)pyridin-2-amine, which upon intramolecular cyclization would produce 6-methyl-9H-pyrido[2,3-b]indole. A subsequent chlorination step would be required to install the C4-chloro substituent. Alternatively, a chemoselective Suzuki-Miyaura coupling on a dihalo-pyrrolopyridine intermediate followed by a Buchwald-Hartwig amination offers another powerful route. nih.gov

Reaction TypeCatalyst/ReagentsPrecursorsProductRef
Buchwald-Hartwig AminationPd(OAc)₂, PPh₃, NaOt-Bu2,3-Dichloropyridine, Aniline3-Chloro-N-phenylpyridin-2-amine orgsyn.org
Intramolecular ArylationPd catalystortho-Bromo-substituted anilinopyridinesα-Carbolines researchgate.net
Suzuki-Miyaura CouplingPd₂(dba)₃ or Pd(PPh₃)₄, K₂CO₃4-Chloro-2-iodo-pyrrolopyridine, Phenylboronic acid4-Chloro-2-phenyl-pyrrolopyridine nih.gov

Electrophilic and Nucleophilic Substitution Strategies

The functionalization of a pre-formed 9H-pyrido[2,3-b]indole ring system via electrophilic or nucleophilic substitution is a key strategy for introducing substituents at specific positions.

Electrophilic Substitution: The indole portion of the α-carboline is generally electron-rich and susceptible to electrophilic attack. However, the regioselectivity can be complex. Studies on the electrophilic substitution of 9H-pyrido[2,3-b]indole have shown that reactions like nitration or halogenation can occur on the benzene ring portion, with a preference for the C6 position. researchgate.net Therefore, to synthesize this compound, one could start with 6-methyl-9H-pyrido[2,3-b]indole and perform a regioselective chlorination. The directing effects of the existing methyl group and the fused pyridine ring would influence the position of the incoming chloro substituent.

Nucleophilic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly when activated by a leaving group. A common precursor for the target molecule is 2,4-dichloro-9H-pyrido[2,3-b]indole, which can be synthesized and then selectively reacted. The chlorine at the C4 position is generally more reactive towards nucleophiles than the one at C2. While this is more relevant for introducing amines or other nucleophiles at the C4 position, it highlights the differential reactivity of the chloro-substituents on the pyridine ring. fao.org The synthesis of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines has been reported, starting from 1H-indol-2-amine and involving a cyclization to form the fused pyridine ring, demonstrating the utility of substitution strategies in building complex derivatives. researchgate.net

Regioselective Synthesis of Substituted Pyrido[2,3-b]indoles

Achieving specific substitution patterns, such as the 4-chloro-6-methyl arrangement, requires precise control over the reaction sequence and conditions. Regioselectivity can be achieved by several means:

Use of Pre-substituted Starting Materials: This is the most direct approach. For example, starting the synthesis with 4-methylaniline and a suitably substituted dichloropyridine in a palladium-catalyzed reaction sequence ensures the methyl group is placed at the C6 position from the outset. researchgate.netorgsyn.org

Directing Group Effects: In electrophilic substitution reactions on the α-carboline core, existing substituents will direct incoming electrophiles to specific positions. A methyl group at C6 would direct further substitution, although controlling the exact position of chlorination (e.g., C4 vs. other positions) can be challenging and may lead to isomeric mixtures.

Metal-Free Regiodivergent Synthesis: Innovative methods have been developed that allow for selective access to different carboline isomers (e.g., α vs. δ) from a common precursor by simply changing the reagent. For instance, using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as a switching agent can direct the cyclization of an indolylchalcone oxime ester to selectively form either α- or δ-carboline derivatives. rsc.org While this demonstrates a high level of regiocontrol, its application to the specific 4-chloro-6-methyl target would depend on the synthesis of a precisely functionalized precursor.

Ultimately, the most reliable methods for the regioselective synthesis of this compound rely on modular approaches like palladium-catalyzed cross-couplings, where the substitution pattern is locked in by the choice of starting materials. orgsyn.orgnih.gov

Optimization of Reaction Conditions and Enhancement of Synthetic Efficiency

The efficiency of synthesizing pyrido[2,3-b]indoles is highly dependent on the careful optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of catalysts, solvents, temperature, and reaction time.

One common strategy for constructing the pyrido[2,3-b]indole skeleton involves the palladium-catalyzed Buchwald-Hartwig amination followed by an intramolecular cyclization. The optimization of such a process for a model compound, 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol, highlights the critical role of the base and solvent system. rsc.org As illustrated in the following table, the selection of the appropriate base and solvent dramatically impacts the reaction yield.

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Cs2CO3Dioxane1102457
2K3PO4Dioxane1102478
3K2CO3Dioxane1102451
4t-BuOKDioxane1102456
5K3PO4Toluene1102455
6K3PO4DMF1102442
7K3PO4NMP1102445

Data adapted from a study on the synthesis of 9-ethyl-2-methyl-9H-pyrido[2,3-b]indol-4-ol. rsc.org

The data clearly indicates that while several bases can promote the reaction, potassium phosphate (B84403) (K3PO4) provides a significantly higher yield (78%) in dioxane compared to other bases like cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), and potassium tert-butoxide (t-BuOK). rsc.org The choice of solvent is also crucial, with dioxane proving to be superior to toluene, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) under these conditions. rsc.org

In other synthetic approaches, such as the formal [4+2] cycloaddition for the synthesis of polycyclic indoline (B122111) scaffolds, the screening of Lewis acids as catalysts is a common optimization strategy. researchgate.net For instance, in a reaction between 9-methyl-1,2,3,4-tetrahydrocarbazole and ortho-aminobenzyl alcohol, various Lewis acids were tested to improve the yield of the desired cycloadduct. researchgate.net It was found that while several Lewis acids could catalyze the reaction, indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)3) provided the best yield. researchgate.net This highlights the importance of catalyst screening in enhancing synthetic efficiency.

Further refinement of reaction conditions often involves adjusting the catalyst loading and reaction time. For instance, in some palladium-catalyzed reactions, it has been shown that a specific combination of a palladium source, such as Pd2(dba)3, and a ligand, like BINAP, at optimized concentrations, can lead to excellent yields. rsc.org

Green Chemistry Principles and Sustainable Approaches in Pyrido[2,3-b]indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like pyrido[2,3-b]indoles to minimize environmental impact. This involves the use of less hazardous solvents, energy-efficient reaction conditions, and the development of catalytic processes.

A notable advancement in the sustainable synthesis of related indole derivatives is the use of visible-light photocatalysis. rsc.org This methodology allows for the construction of pyrido[1,2-a]indol-6(7H)-ones through a formal (4 + 2) cycloaddition under extremely mild conditions, avoiding the high temperatures often required in traditional thermal methods. rsc.org The use of a microchannel reactor in these photocatalyzed reactions can further enhance reaction efficiency and safety. rsc.org Such approaches, which utilize light as a clean and renewable energy source, represent a significant step towards greener pharmaceutical manufacturing.

Another green approach involves the use of organocatalysis, which avoids the use of potentially toxic and expensive heavy metals. For example, the three-component reaction of 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and amines can be efficiently catalyzed by 4-methylbenzenesulfonic acid monohydrate, an organic acid, to produce polysubstituted 1H-pyrido[3,2-b]indoles under mild conditions. researchgate.net

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, also align with the principles of green chemistry by reducing solvent waste, energy consumption, and purification steps. A manganese dioxide-mediated one-pot method for synthesizing methyl 9H-pyrido[3,4-b]indole-1-carboxylate from an activated alcohol is a prime example. nih.gov This process combines alcohol oxidation, a Pictet-Spengler cyclization, and oxidative aromatization in a single, efficient sequence. nih.gov

The development and adoption of such green and sustainable synthetic methodologies are crucial for the environmentally responsible production of this compound and other valuable heterocyclic compounds.

Advanced Structural Characterization and Spectroscopic Analysis in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation of 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure of a compound. The following subsections detail the application of key spectroscopic techniques in the context of this compound and related structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, 1D NMR spectra, including ¹H and ¹³C NMR, would provide fundamental information about the chemical environment of each proton and carbon atom.

For this compound, one would expect to observe distinct signals for the methyl protons and the aromatic protons on the pyrido[2,3-b]indole framework. The position of these signals would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating nature of the methyl group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively, which is crucial for the unambiguous assignment of all signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the conformational preferences and the proximity of different parts of the molecule.

Table 1: Representative ¹H NMR Data for a Related Pyrido[2,3-b]pyrazine (B189457) Analog

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazineAromatic7.32–7.44m-
Aromatic7.64–7.69m-
Aromatic8.28d4.5
Aromatic8.70d4.6

Data sourced from a study on 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine for comparative purposes. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₉ClN₂), the expected monoisotopic mass would be calculated and compared with the experimental value, typically with an accuracy in the parts-per-million (ppm) range.

Electrospray ionization (ESI) is a common soft ionization technique used for such analyses. In the case of fluorescent pyrido[2,3-b]indolizine analogs, ESI-MS has been used to identify the protonated molecular ion [M+H]⁺. mdpi.com For example, a 7-methyl substituted pyrido[2,3-b]indolizine derivative showed an [M+H]⁺ peak at m/z 260. mdpi.com

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the fragments produced upon ionization, it is possible to deduce the connectivity of the molecule and identify characteristic losses, such as the loss of a chlorine atom or a methyl group.

Table 2: Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₁₂H₉ClN₂
Calculated Monoisotopic Mass 228.0454
Expected Ion [M+H]⁺
Expected m/z of [M+H]⁺ 229.0527

This table presents calculated values for the target compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole (B1671886) moiety (typically around 3400-3200 cm⁻¹), C-H stretching of the aromatic rings and the methyl group (around 3100-2900 cm⁻¹), C=C and C=N stretching in the aromatic system (around 1600-1450 cm⁻¹), and the C-Cl stretching vibration (typically in the 800-600 cm⁻¹ region). In a study of 2,3-diphenyl-5-iodoquinoxaline, characteristic IR peaks were observed for various bond vibrations, providing a reference for the expected regions of absorption. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrido[2,3-b]indole scaffold is a chromophore, and its UV-Vis absorption spectrum is expected to exhibit multiple bands corresponding to π-π* transitions. Studies on new 9H-pyrido[2,3-b]indole-based fluorophores have shown absorption and emission spectra in various solvents. researchgate.net For instance, a series of these compounds displayed absorption maxima in the range of 350-450 nm. researchgate.net The presence of the chloro and methyl substituents on the 4- and 6-positions of the pyrido[2,3-b]indole core would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound.

X-ray Crystallography Studies of this compound and its Crystalline Analogs

While a crystal structure for this compound has not been reported in the searched literature, X-ray diffraction studies on related compounds offer valuable insights into the expected structural features. For example, the crystal structure of 2-(pyridin-2-yl)-9H-pyrido[2,3-b]indole has been determined, revealing the planarity of the pyrido[2,3-b]indole ring system and the intermolecular interactions, such as N-H···N hydrogen bonds and π-π stacking, that govern the crystal packing. researchgate.net Such interactions would also be anticipated in the crystal lattice of this compound.

The analysis of the crystal structure of an analog provides a template for understanding how the chloro and methyl substituents might influence the solid-state packing and intermolecular interactions of the target compound.

Table 3: Illustrative Crystallographic Data for a Related Pyrido[2,3-b]indole Analog

Parameter Value
Compound 2-(pyridin-2-yl)-9H-pyrido[2,3-b]indole
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Key Interactions N-H···N hydrogen bonds, π-π stacking

Data sourced from a study on a crystalline analog for comparative purposes. researchgate.net

Conformational Analysis and Stereochemical Considerations

The pyrido[2,3-b]indole ring system is largely planar. However, the presence of substituents can introduce some degree of conformational flexibility, particularly if there are bulky groups that can rotate. For this compound, the primary conformational aspect to consider would be the orientation of the N-H proton of the indole ring. In the solid state, this is often dictated by hydrogen bonding interactions.

In solution, computational methods, in conjunction with NOESY NMR data, can be used to explore the potential energy surface and identify the most stable conformations. As this compound does not possess any chiral centers, stereochemical considerations are not a primary focus of its structural analysis unless it is part of a larger, chiral molecular assembly.

Exploration of Biological Activity in in Vitro and Non Clinical Models

Methodologies for In Vitro Biological Activity Screening of 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole

Enzyme Inhibition Assays and Determination of Inhibitory Constants

Enzyme inhibition assays are a fundamental tool for identifying the potential therapeutic action of a compound. For pyridoindole derivatives, these assays often focus on kinases, which are crucial regulators of cell signaling. For instance, derivatives of the related 7-chloro-9H-pyrimido[4,5-b]indole scaffold have been evaluated for their ability to inhibit Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in neurodegenerative diseases. nih.govnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. These assays often utilize luminescence-based systems, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Similarly, other pyrido[4,3-b]indole derivatives have been investigated as inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis. nih.gov The inhibition kinetics, whether competitive, non-competitive, or uncompetitive with respect to the substrate or cofactor, are determined by measuring enzyme activity at various concentrations of the inhibitor and substrate.

Receptor Binding Studies and Ligand-Target Interactions

To determine if a compound interacts with specific receptors, radioligand binding assays are commonly employed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its receptor. This technique is crucial for understanding the selectivity of a compound and its potential for off-target effects. For example, various substituted indole (B1671886) analogs have been screened for their binding affinity to serotonin (5-HT) receptors, such as the 5-HT6 receptor. nih.gov The affinity is typically expressed as the inhibition constant (Ki) or the concentration of the compound that occupies 50% of the receptors in the absence of a competing ligand.

Cell-Based Assays (e.g., Antiproliferative Activity in Non-Human Cell Lines, Mechanism-Focused Studies)

Cell-based assays provide a more holistic view of a compound's biological activity within a cellular context. To assess the potential of pyridoindole derivatives as anticancer agents, their antiproliferative activity is often tested against a panel of cancer cell lines. The MTT assay is a common colorimetric method used to determine cell viability and proliferation. For instance, 9-aryl-5H-pyrido[4,3-b]indole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines, with results reported as IC50 values. nih.gov

Mechanism-focused cell-based studies can further elucidate how a compound exerts its effects. For example, to confirm that a compound targets the microtubule network, immunofluorescence staining can be used to visualize the disruption of microtubule structures within cells. nih.gov Cell cycle analysis, often performed using flow cytometry, can reveal if a compound causes cell cycle arrest at a specific phase, which is a hallmark of many anticancer agents. nih.gov

Molecular Interaction Studies (e.g., DNA/RNA Binding, Protein Interaction)

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govnih.gov These in silico studies can provide valuable insights into the specific amino acid residues involved in the interaction and can help guide the design of more potent and selective analogs.

Elucidation of Potential Molecular Targets and Pathways

Based on the activities of structurally related compounds, this compound could potentially interact with several molecular targets and pathways.

The pyridoindole scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for ligands of multiple, distinct biological targets. One prominent target for this class of compounds is the protein tubulin . nih.govnih.gov Certain pyrido[4,3-b]indole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. nih.gov By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The proposed mechanism often involves binding to the colchicine (B1669291) site on tubulin. nih.gov

Another potential target is Glycogen Synthase Kinase-3β (GSK-3β) . nih.govnih.gov Derivatives of the closely related pyrimido[4,5-b]indole scaffold have demonstrated potent, ATP-competitive inhibition of GSK-3β. nih.gov This kinase is implicated in a variety of cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease.

Furthermore, the pyridoindole nucleus is a core component of molecules that interact with serotonin (5-HT) receptors . nih.gov For example, analogs of 5-chloro-2-methyl-indole have been identified as agonists for the 5-HT6 receptor. This suggests that this compound could potentially modulate serotonergic pathways.

Finally, some pyrido[4,3-b]indole derivatives have been found to inhibit tryptophan hydroxylase , the enzyme responsible for the first and rate-limiting step in the synthesis of serotonin. nih.gov Inhibition of this enzyme can have significant effects on serotonin levels and related physiological processes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific SAR studies for this compound are not available, the extensive research on related pyridoindole and pyrimidoindole analogs provides valuable insights into how structural modifications can influence biological activity.

For GSK-3β inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole scaffold, the substitution at the 4-position of the pyrimidoindole ring is critical for activity. nih.govnih.gov The nature of the amine substituent and the presence of specific functional groups, such as a nitrile, have been shown to be crucial for potent inhibition. nih.gov

In the context of tubulin polymerization inhibitors , SAR studies on 9-aryl-5H-pyrido[4,3-b]indole derivatives have highlighted the importance of the substituent at the 9-position. nih.gov The presence of a trimethoxyphenyl group, for instance, has been associated with strong antiproliferative activity. nih.gov

For 5-HT6 receptor agonists derived from 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substitution at the 5-position of the indole ring (such as with a chloro group) was found to be essential for potent agonist activity. nih.gov This suggests that the chloro group at the 4-position of this compound could play a significant role in its biological activity. The methyl group at the 6-position may also influence activity, as methyl substitutions on the indole ring have been shown to be important in other contexts. nih.gov

The table below summarizes the biological activities of some representative pyridoindole derivatives, which can help in postulating the potential activities of this compound.

Compound ClassSubstitution PatternBiological ActivityTarget/Mechanism
Pyrido[4,3-b]indoles 9-Aryl substitutionAntiproliferativeTubulin polymerization inhibition
Pyrimido[4,5-b]indoles 7-Chloro, 4-amino substitutionEnzyme inhibitionGSK-3β inhibition
Indoles 5-Chloro, 2-methyl substitutionReceptor agonism5-HT6 receptor activation
Pyrido[4,3-b]indoles 3-Amino, 1-methyl substitutionEnzyme inhibitionTryptophan hydroxylase inhibition

Rational Design of Analogs Based on Structural Modifications of the Pyrido[2,3-b]indole Core

The rational design of analogs based on the pyrido[2,3-b]indole core is a strategic approach to enhance therapeutic potential and selectivity. This process often involves computational modeling and synthetic modifications to explore how different functional groups at various positions on the scaffold influence biological activity. For the broader class of pyridoindoles, this has led to the discovery of potent agents with diverse therapeutic applications.

For instance, in the related pyrido[3,4-b]indole series, computational modeling has been employed to design compounds that target specific proteins, such as MDM2, which is a key regulator of the p53 tumor suppressor. nih.gov This design strategy has led to the synthesis of novel β-carbolines with significant anticancer activity. nih.gov The design process typically involves identifying key interaction points between the pyridoindole core and the target protein. For example, docking studies of pyrido[3,4-b]indoles with MDM2 suggested that a hydrogen bond interaction with Tyr106, hydrophobic interactions with Val93, Leu54, and Ile99, and pi-pi stacking with Tyr100 and His96 are crucial for binding. nih.govresearchgate.net

The design of analogs often involves a molecular hybridization approach, where pharmacophoric elements from different known active molecules are combined into a single new molecule. This has been successfully applied to create piperazinyl-β-carboline-3-carboxamide derivatives with potent anti-leishmanial activity.

Positional and Substituent Effects on Biological Response

The biological activity of pyridoindole derivatives is highly sensitive to the nature and position of substituents on the core structure. The presence of a chloro group at the 4-position and a methyl group at the 6-position of the 9H-pyrido[2,3-b]indole scaffold is expected to significantly modulate its biological profile.

Studies on related pyrido[3,4-b]indole derivatives have shown that substitutions on the indole ring can have a profound impact on anticancer activity. For example, a methoxy (B1213986) group at the C6 position, combined with a 1-naphthyl group at C1, resulted in a highly potent anticancer compound. nih.govresearchgate.net This suggests that the electronic and steric properties of the substituent at the 6-position are critical for activity. In the case of this compound, the methyl group at the 6-position, being an electron-donating group, could influence the electron density of the indole ring and thereby its interaction with biological targets.

The chloro substituent at the 4-position of the pyridine (B92270) ring introduces both electronic and steric effects. In a series of anti-leishmanial 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, chloro substitution on the phenyl ring at the para position was found to be favorable for activity against Leishmania infantum. This highlights the potential importance of halogen bonding and hydrophobic interactions in the biological activity of chloro-substituted pyridoindoles.

The table below presents data on the antiproliferative activity of some substituted pyrido[3,4-b]indole derivatives against various cancer cell lines, illustrating the impact of different substituents.

Compound IDC1-SubstituentC6-SubstituentCell LineIC50 (nM)
11 1-NaphthylMethoxyBreast Cancer80
11 1-NaphthylMethoxyColon Cancer130
11 1-NaphthylMethoxyMelanoma130
11 1-NaphthylMethoxyPancreatic Cancer200

Data sourced from a study on pyrido[3,4-b]indoles as broad-spectrum potent anticancer agents. nih.gov

Development of SAR Models and Hypotheses

The development of Structure-Activity Relationship (SAR) models is crucial for optimizing lead compounds and designing more potent and selective analogs. For the this compound scaffold, a hypothetical SAR can be constructed based on the findings from related pyridoindole series.

Key Hypotheses for the SAR of this compound analogs:

The Pyrido[2,3-b]indole Core: The planar α-carboline core is likely essential for activity, potentially through intercalation with DNA or interaction with flat binding pockets of enzymes. researchgate.net

The 6-Methyl Group: The methyl group at the 6-position may enhance activity through positive inductive effects, increasing the electron density of the indole ring system and potentially improving hydrophobic interactions within the binding site.

The 4-Chloro Group: The chloro substituent at the 4-position can act as a hydrogen bond acceptor and participate in halogen bonding, which could be critical for target binding and selectivity. Its steric bulk will also influence the conformation of the molecule and its fit within a binding pocket.

The N9-Hydrogen: The hydrogen atom at the N9 position of the indole ring is a potential hydrogen bond donor. Docking studies on related pyrido[3,4-b]indoles have shown that an N9-methyl group can disrupt key hydrogen bonding interactions, suggesting that the N-H group is important for the binding of some analogs. nih.govresearchgate.net

A clear SAR has been observed in novel pyrido[3,4-b]indoles, where specific substitutions led to potent, broad-spectrum anticancer activity with IC50 values in the nanomolar range. nih.govresearchgate.net These findings strongly support the hypothesis that targeted modifications of the pyridoindole scaffold can lead to the development of highly active compounds. Further empirical testing of a focused library of this compound analogs is necessary to validate these hypotheses and build a robust SAR model.

Computational Chemistry and Cheminformatics Approaches in Research on 4 Chloro 6 Methyl 9h Pyrido 2,3 B Indole

Molecular Modeling and Docking Studies to Predict Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole, might bind to a biological target, typically a protein or nucleic acid. This approach is crucial for hypothesis-driven drug design. For instance, research on pyrido[2,3-b]indole derivatives has successfully used these methods to identify and optimize inhibitors for bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. acs.org These enzymes are highly conserved and validated targets for antibiotics. acs.org

Similarly, computational modeling was the starting point for investigating the related pyrido[3,4-b]indole scaffold as potential inhibitors of the MDM2 protein, a key target in cancer therapy. nih.govnih.gov These studies exemplify the power of using crystal structures of target proteins to dock potential ligands and predict their binding feasibility before undertaking complex synthesis. nih.gov

Docking studies provide detailed atomic-level views of how a molecule fits into the active site of a target protein. This analysis reveals key intermolecular interactions responsible for binding affinity and specificity. For the related pyrido[3,4-b]indole scaffold targeting MDM2, docking simulations identified several critical interactions:

Hydrogen Bonding: The 6-methoxy group was predicted to form a hydrogen bond with the amino acid residue Tyr106. nih.govnih.gov

Pi-Pi Stacking: The aromatic core of the pyridoindole scaffold showed pi-pi stacking interactions with Tyr100 and His96. nih.govnih.gov

Hydrophobic Interactions: The molecule also engaged in hydrophobic interactions with residues such as Leu54, Val93, and Ile99. nih.govnih.gov

Crucially, these models can also predict negative interactions. For example, the introduction of a methyl group at the N9 position was found to disrupt important hydrogen bonding, providing a clear rationale for structure-activity relationships. nih.govnih.gov For this compound, similar analyses would predict how the chloro and methyl groups, along with the core heterocyclic system, interact with target residues.

Table 1: Predicted Interactions for Pyridoindole Scaffolds with Protein Targets

Interaction TypeInteracting Ligand GroupTarget Residue (Example: MDM2)Reference
Hydrogen Bond6-Methoxy GroupTyr106 nih.gov, nih.gov
Pi-Pi StackingAromatic CoreTyr100, His96 nih.gov, nih.gov
HydrophobicCore ScaffoldLeu54, Val93, Ile99 nih.gov, nih.gov
Steric HindranceN9-Methyl GroupN/A (Disrupts H-bonding) nih.gov, nih.gov

Beyond identifying binding modes, docking algorithms score the predicted poses to estimate binding affinity. While these scores are approximations, they are highly effective for ranking compounds within a series. In the development of pyrido[2,3-b]indole-based antibiotics, a large number of derivatives were likely evaluated in silico to prioritize which compounds to synthesize. acs.org This process allows researchers to focus resources on candidates with the highest predicted potency.

Conformational analysis is another key aspect. The software explores various possible shapes (conformations) of the ligand and how they adapt to the binding site. Understanding the preferred conformation is vital, as the bioactive conformation may differ significantly from the molecule's lowest energy state in solution.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., HOMO/LUMO Analysis)

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. epstem.netepstem.net These methods are used to calculate properties such as the distribution of electron density, dipole moments, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

The HOMO and LUMO are particularly important as they indicate a molecule's propensity to donate or accept electrons, respectively. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For a molecule like this compound, DFT calculations would reveal how the electron-withdrawing chlorine atom and the electron-donating methyl group influence the electron distribution across the aromatic system, affecting its reactivity and interaction potential. epstem.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. acs.org By calculating various molecular descriptors (representing properties like size, shape, lipophilicity, and electronic character), a mathematical model can be built to predict the activity of unsynthesized compounds.

In studies of pyrido[3,4-b]indoles, a clear structure-activity relationship (SAR) was established, where a 1-naphthyl group at the C1 position combined with a methoxy (B1213986) group at C6 yielded the highest anticancer potency. nih.govnih.gov While this is a qualitative SAR, a QSAR model would translate these findings into a predictive equation. Such models are invaluable for guiding the design of new analogs, suggesting which substitutions are most likely to improve desired activities and which might be detrimental.

In Silico Screening and Virtual Library Design for Novel Pyrido[2,3-b]indole Analogs

In silico screening involves using computational methods to evaluate large collections of compounds (virtual libraries) for their potential to bind to a target. This process is far faster and more cost-effective than physically screening compound collections. The design of novel pyrido[2,3-b]indole analogs has benefited significantly from this approach.

A notable example is the successful conversion of a 2-carboxamide (B11827560) substituted azaindole scaffold, which initially had only Gram-positive antibacterial activity, into a new series of pyrido[2,3-b]indoles with potent activity against multidrug-resistant Gram-negative pathogens. acs.org This success was achieved through a strategy of systematic structural modification, likely guided by the in silico evaluation of a virtual library of potential analogs to identify candidates with the right balance of properties for Gram-negative activity. acs.org

Prediction of Molecular Properties Relevant to Research Design (e.g., Lipophilicity, Conformation)

The success of a drug candidate depends not only on its activity at the target but also on its absorption, distribution, metabolism, and excretion (ADME) properties. Cheminformatics tools are routinely used to predict these properties from a molecule's structure. Key predicted properties include:

Lipophilicity (logP): Affects solubility, membrane permeability, and plasma protein binding.

Aqueous Solubility (logS): Crucial for formulation and bioavailability.

Polar Surface Area (PSA): Correlates with membrane permeability and blood-brain barrier penetration.

In the development of pyrido[2,3-b]indole antibiotics, researchers systematically fine-tuned these physicochemical properties to achieve a balanced profile of potent activity, high aqueous solubility, and desirable pharmacokinetic features, demonstrating the critical importance of this predictive approach. acs.org

Table 2: Key Molecular Properties Predicted In Silico and Their Relevance

PropertyTypical DescriptorRelevance in Research Design
LipophilicityXLogP3, cLogPInfluences solubility, cell permeability, and metabolism.
SolubilitylogSAffects absorption and suitability for formulation.
Polar Surface AreaTPSAPredicts transport properties, including membrane passage.
Hydrogen Bond Donors/AcceptorsHBD/HBA CountGoverns binding interactions and solubility.
Rotatable BondsNRotBRelates to conformational flexibility and binding entropy.

An exploration into the chemical behavior of this compound, a substituted α-carboline, reveals a rich landscape for synthetic modification. The strategic placement of the chloro and methyl groups on the fused heterocyclic nucleus provides distinct opportunities for derivatization. This article details the chemical reactivity of this scaffold, focusing on its transformation, regioselective functionalization, and the synthesis of advanced intermediates, based on established principles for the pyrido[2,3-b]indole class of compounds.

Advanced Applications and Future Research Directions for 4 Chloro 6 Methyl 9h Pyrido 2,3 B Indole

Development of 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole as a Chemical Biology Probe

The development of chemical probes is essential for dissecting complex biological processes. The 9H-pyrido[2,3-b]indole framework is particularly well-suited for the design of such tools due to its rigid, planar structure and inherent fluorescence properties. The strategic placement of the chloro and methyl groups on the this compound backbone can be leveraged to fine-tune its photophysical and biological targeting properties.

Recent studies on related 9H-pyrido[2,3-b]indole derivatives have demonstrated their potential as fluorescent probes. For instance, a series of new fluorophores based on this scaffold were designed and synthesized using a "1,2,4-triazine" methodology. nih.gov These probes exhibit interesting photophysical behaviors, including a "turn-off" or "turn-off-on" acidochromic response, making them sensitive to local pH changes. nih.gov One such probe, sensitive to its microenvironment's pH with a pKa of 5.5, highlights the scaffold's utility in studying cellular compartments with varying acidity. nih.gov Furthermore, investigations into the interaction between a pyrido[2,3-b]indole-based probe and calf thymus DNA (ctDNA) confirmed a static quenching mechanism, suggesting the probe binds to the DNA helix via a groove binding mode. nih.gov This finding opens the door for developing DNA-targeting probes for cellular imaging and diagnostics.

The core structure is also amenable to creating probes for specific protein targets. The related pyrimido[4,5-b]indole scaffold has been used to develop dual inhibitors of RET and TRK kinases, which are important mediators in cell signaling. nih.gov This demonstrates that the broader pyrido-indole family can be adapted to create highly specific molecular tools for studying enzyme function and signaling pathways. By modifying the this compound structure, researchers could develop novel probes to visualize and quantify specific biological events in real-time.

Table 1: Properties of Related 9H-Pyrido[2,3-b]indole-Based Probes

Probe Derivative Key Feature Demonstrated Application Potential for this compound
Probe 4b (undisclosed structure) pKa of 5.5 High sensitivity to local pH changes Development of pH-sensitive probes for acidic organelles.
Probe 4b (undisclosed structure) Static quenching with ctDNA Groove-binding DNA interaction probe Design of DNA-targeting agents for imaging or therapeutic modulation.

Integration into High-Throughput Screening (HTS) Libraries for Academic Drug Discovery Efforts

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify potential therapeutic leads. ewadirect.com The integration of novel and structurally diverse molecules like this compound into HTS libraries is crucial for expanding the chemical space available to academic and industrial drug discovery programs. ewadirect.commdpi.com

The pyridoindole scaffold is a "privileged structure" in medicinal chemistry, known to interact with multiple biological targets. HTS campaigns utilizing various assays—such as those measuring enzyme inhibition, receptor binding, or cellular client protein depletion—are well-suited for identifying new activities for this class of compounds. mdpi.com For example, HTS assays based on Hsp90-dependent refolding of luciferase have successfully identified novel inhibitors of the Hsp90 chaperone machinery from natural product libraries. mdpi.com

While direct HTS data for this compound is not publicly available, the inclusion of related heterocyclic compounds in screening collections has yielded significant results. The development of miniaturized automation platforms allows for screening on a nanomole scale, making it feasible to test thousands of chemical variations efficiently, even with limited starting material. scienceintheclassroom.org Incorporating this compound and its derivatives into these advanced HTS workflows would enable the systematic exploration of its biological activity against a wide array of targets, accelerating the discovery of new lead compounds. scienceintheclassroom.org

Exploration of Novel Therapeutic Avenues Based on Mechanistic Insights (Non-Clinical Translational Research)

The pyridoindole core is associated with a broad spectrum of biological activities, suggesting that this compound could be a valuable starting point for developing novel therapeutics. Research into related isomers and derivatives provides a roadmap for potential non-clinical translational research.

One of the most promising areas is oncology. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is structurally related, is recognized as an emerging framework in medicinal chemistry with a wide range of activities, including antitumor effects. rsc.org More specifically, derivatives of the isomeric pyrido[3,4-b]indole have been identified as potent, broad-spectrum anticancer agents effective against aggressive cancers like pancreatic, non-small cell lung, and triple-negative breast cancers. researchgate.net Mechanistic studies suggest these compounds can induce G2/M cell cycle arrest and may act as inhibitors of the MDM2 oncoprotein, a key negative regulator of the p53 tumor suppressor. researchgate.net

Furthermore, a novel pyrimido[4,5-b]indole scaffold was discovered to have dual inhibitory activity against both RET and TRK kinases, two receptor tyrosine kinases implicated in various cancers. nih.gov This dual-targeting capability could be beneficial for treating a broader range of patient populations and potentially overcoming resistance mechanisms that arise with highly selective inhibitors. nih.gov Beyond cancer, related pyrido[3,4-b]indoles have been investigated as potential antifilarial agents for treating parasitic infections. nih.gov These findings strongly suggest that this compound warrants investigation for its potential anticancer and anti-infective properties.

Table 2: Investigated Therapeutic Applications of Related Pyridoindole Scaffolds

Scaffold Therapeutic Area Molecular Target/Mechanism Reference
Pyrido[3,4-b]indole Oncology MDM2 inhibition; G2/M cell cycle arrest researchgate.net
Pyrimido[4,5-b]indole Oncology Dual RET/TRK kinase inhibition nih.gov

Development of Analytical Methods for Detection and Quantification in Research Samples

Robust analytical methods are fundamental for any research involving a novel chemical entity. For this compound, the development of sensitive and specific methods for its detection and quantification is a prerequisite for pharmacokinetic, metabolic, and mechanistic studies. While specific methods for this exact compound are not detailed in the literature, standard analytical techniques used for similar heterocyclic compounds would be directly applicable.

The characterization of newly synthesized pyrido[2,3-b]pyrazine (B189457) and pyrido[2,3-d]pyrimidine derivatives consistently relies on a suite of spectroscopic techniques. rsc.orgnih.gov These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, providing detailed information about the arrangement of atoms within the molecule.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and purity of the compound. nih.gov High-resolution mass spectrometry can confirm the elemental composition. LC-MS is also the cornerstone for quantifying the compound in complex biological matrices like plasma or tissue homogenates.

Infrared (IR) Spectroscopy: FT-IR spectroscopy helps to identify the functional groups present in the molecule. rsc.org

UV-Vis Absorption Spectroscopy: This technique is valuable for studying the compound's photophysical properties and can be used for quantification, often in conjunction with high-performance liquid chromatography (HPLC). nih.gov

For early-stage discovery, some suppliers provide unique chemicals like 9H-pyrido[2,3-b]indole without extensive analytical data, placing the responsibility of identity and purity confirmation on the researcher. sigmaaldrich.com Therefore, establishing a validated set of analytical methods for this compound is a critical initial step for any substantive research program.

Unexplored Reactivity and Potential for Novel Transformations and Material Science Applications

The chemical reactivity of this compound is an area ripe for exploration, with potential applications extending beyond biology into material science. The electron-deficient pyridine (B92270) ring fused to the electron-rich indole (B1671886) nucleus creates a unique electronic landscape, and the chloro-substituent at the 4-position serves as a versatile chemical handle for further modification.

The potential for this scaffold in material science is highlighted by research on related structures. For example, novel pyrido[2,3-b]pyrazine derivatives have been synthesized and investigated for their nonlinear optical (NLO) properties. rsc.org Computational studies on these compounds revealed that specific substitutions can lead to a small energy gap and a remarkable NLO response, making them promising candidates for applications in optical technology. rsc.org

Furthermore, the inherent fluorescence of the pyrido[2,3-b]indole core suggests applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. nih.gov The unexplored reactivity of the 4-chloro group, likely susceptible to nucleophilic substitution reactions, provides a direct route to a wide array of new derivatives. These transformations could be used to attach polymers, link to other chromophores, or anchor the molecule to surfaces, thereby creating novel functional materials with tailored electronic, optical, or self-assembly properties.

Challenges and Future Perspectives in Pyrido[2,3-b]indole Research

Despite the significant promise of the pyrido[2,3-b]indole scaffold, several challenges remain. A primary hurdle is the lack of specific research on many of its derivatives, including this compound. Much of the current understanding is inferred from related isomers or more complex analogs. Future research must focus on the direct synthesis and characterization of this specific compound to validate these inferred properties.

A significant challenge in the therapeutic application of this class of compounds is achieving target specificity and overcoming issues like chemoresistance. rsc.org Future medicinal chemistry efforts should aim to design derivatives with improved potency and selectivity to minimize off-target effects.

The future perspectives for this compound are multifaceted:

Systematic Biological Screening: Its inclusion in broad HTS campaigns is essential to uncover novel biological activities.

Targeted Probe Development: Leveraging its potential fluorescence, it can be developed into specific probes for DNA, proteins, or cellular ions, aiding in the study of complex biological systems. nih.gov

Rational Drug Design: Based on the anticancer activity of related compounds, it can serve as a template for designing next-generation kinase inhibitors or modulators of protein-protein interactions. nih.govresearchgate.net

Material Science Exploration: Its unique photophysical and electronic properties should be explored for applications in NLO materials, OLEDs, and chemical sensors. rsc.org

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-6-methyl-9H-pyrido[2,3-b]indole?

Pd-catalyzed amidation and cyclization protocols are effective for synthesizing chloro- and methyl-substituted pyridoindoles. For example, a Pd-catalyzed approach using aryl halides and amides can form the fused bicyclic core, with subsequent halogenation or methylation steps introducing substituents . Alternative routes may involve Friedel-Crafts alkylation or multi-component reactions, but optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) is critical to minimize byproducts .

Q. How can the purity and structural integrity of this compound be confirmed?

Structural validation requires a combination of techniques:

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with analogous compounds (e.g., δ ~160 ppm for carbonyl groups in pyrimidoindoles ).
  • LC-MS : Confirm molecular weight (e.g., m/z = 254 [M+H]⁺ for a related pyridoindole ).
  • CHN analysis : Validate elemental composition (e.g., C, H, N percentages within ±0.3% of theoretical values ).
  • IR spectroscopy : Identify functional groups (e.g., O-H stretches at ~3200 cm⁻¹ for hydroxylated derivatives ).

Q. What safety precautions are necessary when handling this compound?

While specific safety data for this compound are limited, analogous pyridoindoles require:

  • Ventilation : To avoid inhalation of fine particles .
  • PPE : Gloves and goggles to prevent skin/eye contact .
  • Storage : In airtight containers away from oxidizers, as thermal decomposition may release toxic gases (e.g., HCl, NOₓ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

Systematic screening of solvents, bases, and temperatures is essential. For example:

  • Solvent : t-BuOH (25% yield) outperforms THF (12%) in Pd-catalyzed reactions due to better solubility of intermediates .
  • Base : Cs₂CO₃ enhances nucleophilic substitution compared to NaOH .
  • Temperature : Higher temperatures (110°C vs. 70°C) accelerate cyclization but may increase side reactions .

Q. What analytical techniques resolve contradictions in spectroscopic data for substituted pyridoindoles?

Discrepancies in NMR or MS data can arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing H-4 and H-6 protons in chloro derivatives) .
  • High-resolution MS : Differentiate isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts) .
  • X-ray crystallography : Confirm regiochemistry of substituents .

Q. What strategies mitigate interference from byproducts during synthesis?

Common byproducts (e.g., dehalogenated or dimerized species) can be minimized by:

  • Purification : Column chromatography with gradient elution (e.g., hexane/EtOAc) .
  • Additives : N-methylmorpholine suppresses oxidative dimerization in Pd-catalyzed reactions .
  • In situ monitoring : LC-MS tracking of reaction progress to halt at optimal conversion .

Q. How does the chloro substituent influence the compound’s reactivity?

The chloro group at position 4:

  • Electrophilicity : Activates the pyridine ring for nucleophilic attack (e.g., SNAr reactions) .
  • Biological activity : Enhances binding to enzymes like topoisomerases, as seen in chloro-substituted β-carbolines .
  • Stability : May undergo hydrolysis under basic conditions, requiring anhydrous synthesis protocols .

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Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methyl-9H-pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methyl-9H-pyrido[2,3-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.